molecular formula C22H20N2O3 B6575288 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide CAS No. 1105218-81-2

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B6575288
CAS No.: 1105218-81-2
M. Wt: 360.4 g/mol
InChI Key: QURXEBUUCKRREE-UHFFFAOYSA-N
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Description

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic acetamide derivative featuring a benzofuran-oxazole core linked to a 3-phenylpropyl chain via an acetamide bridge. The 3-phenylpropyl substituent may influence lipophilicity and membrane permeability, critical for pharmacological applications .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-22(23-12-6-9-16-7-2-1-3-8-16)15-18-14-21(27-24-18)20-13-17-10-4-5-11-19(17)26-20/h1-5,7-8,10-11,13-14H,6,9,12,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURXEBUUCKRREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • The synthesis begins with the formation of the benzofuran core through a cyclization reaction, typically involving ortho-hydroxyaryl ketones and alkynes.

  • The oxazole ring is then introduced via a condensation reaction with a suitable nitrile oxide precursor.

  • The final step involves the acetamide formation through an amidation reaction with 3-phenylpropylamine, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) for activation.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using similar methodologies, with optimizations for yield and purity. Catalysts and advanced purification techniques are applied to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: Oxidative processes can modify the functional groups on the benzofuran or oxazole rings.

  • Reduction: Reduction reactions may target the acetamide group, potentially converting it into an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, primarily on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Halogenating agents, such as bromine or chlorine, under suitable conditions.

Major Products:
  • Oxidation: Benzofuran-2-carboxylic acid derivatives.

  • Reduction: Amine derivatives of the compound.

  • Substitution: Halogenated variants and other functionalized derivatives.

Scientific Research Applications

Basic Information

  • Chemical Formula : C23H22N2O5S
  • Molecular Weight : 438.49618 g/mol
  • CAS Number : 1209835-80-2

Structure

The compound features a unique structure comprising a benzofuran moiety and an oxazole ring, contributing to its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.

Pharmacological Studies

Research indicates that compounds similar to 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide exhibit significant pharmacological activities, including:

  • Antitumor Activity : Studies have shown that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This particular compound's structure suggests it may possess similar properties.
  • Anti-inflammatory Effects : Compounds with oxazole rings are often investigated for their anti-inflammatory potential. Preliminary studies suggest that this compound may modulate inflammatory pathways.

Neuropharmacology

The compound's structural attributes indicate potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has demonstrated their ability to cross the blood-brain barrier, suggesting this compound may also have similar capabilities.

Synthesis and Modification

The synthesis of this compound involves several steps, typically starting from readily available precursors. The ability to modify the side chains allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.

Synthesis StepDescription
Step 1Formation of the oxazole ring from appropriate precursors.
Step 2Coupling with the benzofuran moiety to form the core structure.
Step 3Introduction of the acetamide group through acylation reactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various benzofuran derivatives for their anticancer properties. The results indicated that modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that further exploration of compounds like This compound could yield promising therapeutic agents .

Case Study 2: Neuroprotective Effects

In a recent investigation published in Neuroscience Letters, researchers examined the neuroprotective effects of oxazole derivatives on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that certain modifications improved cell viability and reduced markers of apoptosis, highlighting the potential for this compound in neuropharmacological applications .

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. Its mechanism involves the modulation of specific biochemical pathways, potentially inhibiting or activating molecular processes depending on the context.

Molecular Targets and Pathways:
  • Enzymes: May inhibit specific kinases or proteases.

  • Receptors: Potential to bind with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Reference ID
N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide C₂₁H₁₆N₂O₄ 3-Acetylphenyl, benzofuran-oxazole Not reported Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide C₂₂H₂₅N₃O₂S₂ Benzylthio, thiadiazole, isopropyl 133–135 88
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide C₂₃H₂₉FN₃O₃ Fluorophenyl, oxazole, cyclohexylamino Not reported Not reported
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide C₂₂H₂₁N₅O₂S₃ Benzothiazole, triazole, hydroxypropyl Not reported Not reported

Key Observations:

Core Heterocycles: The target compound’s benzofuran-oxazole core distinguishes it from thiadiazole (e.g., compounds in ) or triazole-based analogues (e.g., ). Oxazole derivatives often exhibit enhanced metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic degradation .

Substituent Effects: The 3-phenylpropyl group in the target compound likely increases lipophilicity (logP) relative to shorter-chain substituents (e.g., acetylphenyl in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility . Hydroxypropyl or cyclohexylamino groups () introduce hydrogen-bonding or steric effects, modulating solubility and receptor interactions.

Biological Activity

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (CAS Number: 1105218-81-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core linked to an oxazole ring and an acetamide moiety. Its molecular formula is C22H20N2O3C_{22}H_{20}N_{2}O_{3} with a molecular weight of 360.4 g/mol. The structural complexity suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
CAS Number1105218-81-2

Biological Activity Overview

Research indicates that compounds derived from benzofuran and oxazole structures exhibit significant biological activities, particularly in the realm of anticancer research. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines:

Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications on the benzofuran and oxazole rings significantly influence biological activity:

  • Substituent Effects : The position and nature of substituents on the benzofuran ring can enhance or diminish cytotoxic effects. For example, halogen substitutions at specific positions have been shown to increase potency .
  • Functional Group Importance : The presence of electron-donating groups appears crucial for enhancing interaction with biological targets, which may explain the observed activities in related compounds .

Study 1: Antiproliferative Effects

A recent study evaluated a series of benzofuran derivatives for their antiproliferative effects against human breast cancer cell lines (MCF-7). Results indicated that compounds with similar oxazole linkages exhibited significant growth inhibition, suggesting that this compound may possess comparable activity .

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict binding affinities of this compound with targets involved in cancer progression. Preliminary results indicate favorable interactions with key proteins such as Bcl-2 and p53, which are critical in regulating apoptosis . This supports the hypothesis that the compound could function as a modulator of apoptotic pathways.

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